molecular formula C12H18ClNO2 B1650152 Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 113079-81-5

Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B1650152
CAS No.: 113079-81-5
M. Wt: 243.73 g/mol
InChI Key: UYXGGPXDOICQJO-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride, is a quaternary ammonium salt derived from the esterification of benzeneacetic acid (phenylacetic acid) with 2-(dimethylamino)ethanol, followed by hydrochlorination. This class of compounds is pharmacologically significant, often exhibiting antispasmodic, anticholinergic, or analgesic properties depending on substituents .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13(2)8-9-15-12(14)10-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXGGPXDOICQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387884
Record name Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113079-81-5
Record name Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Strategies

The esterification reaction typically employs benzeneacetic acid and 2-(dimethylamino)ethanol in the presence of coupling agents. Patent EP0537608B1 describes a method using benzilic acid derivatives reacted with 2-(dimethylamino)ethyl chloride in aprotic solvents like toluene or chlorobenzene. A critical parameter is the use of tertiary amines (e.g., triethylamine) to neutralize hydrochloric acid generated during the reaction, with optimal excess ranging from 5–10% molar ratio.

Reaction equation:
$$ \text{Benzeneacetic acid} + \text{2-(Dimethylamino)ethyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Ester intermediate} + \text{HCl} $$

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and solubility. CN105646259A details a salt formation protocol using hydrogen chloride gas in isopropanol or concentrated hydrochloric acid in butanol, achieving yields of 76–83% after crystallization. The pH must be carefully controlled to 1–3 to prevent hydrolysis of the ester bond.

Step-by-Step Preparation Protocols

Patent EP0537608B1 Procedure

  • Reactor Setup : Combine benzilic acid (1.0 eq) and 2-(dimethylamino)ethyl chloride (1.05 eq) in toluene under nitrogen atmosphere.
  • Amine Addition : Introduce triethylamine (1.1 eq) dropwise at 0–5°C to neutralize HCl byproducts.
  • Reflux Conditions : Heat to 80°C for 8–12 hours, monitoring completion via thin-layer chromatography (TLC).
  • Work-Up : Distill toluene under reduced pressure, then recrystallize the crude ester from methyl ethyl ketone at −8°C.
  • Salt Formation : Treat the free base with gaseous HCl in isopropanol, adjust pH to 2–3, and isolate crystals via vacuum filtration.

Yield : 76–83%
Purity : >98% (HPLC)

Alternative Method from CN105646259A

  • Neutralization : Dissolve crude ester in ethanol (5–8 vol), add 10% NaOH to pH 9–11 at 0°C.
  • Decolorization : Treat with activated charcoal (0.5% w/w) in ethanol, filter through a 5 μm titanium filter.
  • Salt Precipitation : Introduce HCl/ethanol solution at 10°C until pH 3.0, crystallize at −8°C overnight.
  • Drying : Vacuum-dry at 50–60°C for 4 hours.

Yield : 62–70%
Purity : 99.9% (HPLC)

Process Optimization and Critical Parameters

Solvent Selection

Solvent System Advantages Limitations
Toluene High boiling point, azeotropic water removal Emulsion formation during extraction
Ethanol Enhances salt solubility Requires low-temperature crystallization
Methyl ethyl ketone Improves crystal morphology Limited solubility of free base

Temperature and pH Control

  • Esterification : Maintain ≤5°C during amine addition to prevent exothermic side reactions.
  • Salt Formation : Strict pH control (1–3) prevents ester hydrolysis, which increases above pH 4.

Byproduct Management

  • Dimerization : The free base dimerizes within 2 hours at room temperature, necessitating immediate salt formation.
  • Benzophenone Impurities : Originate from benzilic acid starting material; removed via recrystallization.

Analytical and Quality Control Methods

Purity Assessment

Technique Application Sensitivity
TLC (Silica GF254) Monitor reaction progression Detects 0.1% impurities
HPLC (C18 column) Quantify final product purity LOD: 0.01%
Karl Fischer Titration Determine residual water Precision ±0.5%

Structural Confirmation

  • FT-IR : Ester carbonyl stretch at 1740–1720 cm⁻¹, dimethylamino C-N stretch at 1220 cm⁻¹.
  • ¹H NMR (D₂O): δ 2.3 (s, 6H, N(CH₃)₂), 4.2 (t, 2H, OCH₂), 7.3–7.5 (m, 5H, aromatic).

Comparative Analysis of Industrial-Scale Methods

Parameter EP0537608B1 CN105646259A
Starting Material Benzilic acid derivative Crude ester
Solvent Toluene Ethanol
Catalyst Triethylamine None
Reaction Time 12 hours 5 hours
Yield 76–83% 62–70%
Purity 98% 99.9%
Scalability Suitable for >100 kg batches Optimized for high-purity API

Challenges and Mitigation Strategies

Hydrolysis of Ester Intermediate

The free base undergoes rapid hydrolysis in aqueous media (complete within 30 minutes at 60°C). Mitigation involves:

  • Anhydrous conditions during synthesis
  • Immediate salt formation post-esterification

Low Reaction Selectivity

Multiple reactive sites on 2-(dimethylamino)ethanol lead to byproducts. Solutions include:

  • Steric hindrance via bulky solvents (e.g., o-dichlorobenzene)
  • Stepwise addition of reagents to control exotherms

Crystallization Difficulties

Poor crystal morphology affects filtration rates. Patent EP0537608B1 addresses this using methyl ethyl ketone for recrystallization, achieving uniform hexagonal crystals.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

Benzeneacetic acid derivatives have been studied for their analgesic and anticonvulsant properties. The compound is often used as a model for developing new analgesics due to its structural similarities with known pain-relieving drugs.

  • Case Study : A study demonstrated that benzeneacetic acid derivatives exhibit significant analgesic effects in animal models, suggesting potential for development into therapeutic agents for pain management.

2. Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it valuable in drug design.

  • Example : Researchers have synthesized new derivatives of benzeneacetic acid to enhance efficacy against specific targets in cancer therapy. These modifications have led to compounds with improved potency and selectivity .

3. Neuropharmacology

Benzeneacetic acid derivatives are investigated for their effects on the central nervous system (CNS). The dimethylaminoethyl group is particularly noted for enhancing lipophilicity, which can improve CNS penetration.

  • Research Findings : Studies indicate that modifications to the benzeneacetic acid structure can lead to compounds that modulate neurotransmitter systems, potentially offering new avenues for treating neurological disorders.

Mechanism of Action

The mechanism by which benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogues, focusing on molecular structure, physicochemical properties, and pharmacological applications.

Cyclopentolate Hydrochloride

  • Molecular Formula: C₁₇H₂₅NO₃·HCl
  • Molecular Weight : 327.85 g/mol
  • Key Substituents : α-(1-Hydroxycyclopentyl) group attached to the benzeneacetic acid core.
  • Pharmacology : A potent anticholinergic used as a cycloplegic and mydriatic in ophthalmic procedures. Its hydroxycyclopentyl group enhances lipid solubility, facilitating corneal penetration .
  • Differentiation: The cyclopentyl-hydroxy substituent distinguishes it from simpler esters, increasing its duration of action compared to non-cyclic analogues.

Adiphenine Hydrochloride (Dimenoxadol Hydrochloride)

  • Molecular Formula: C₁₈H₂₂ClNO₃
  • Molecular Weight : 335.83 g/mol
  • Key Substituents: α-Phenyl group and a diethylaminoethyl ester (vs. dimethylaminoethyl in the target compound).
  • Pharmacology: Muscle relaxant and antispasmodic, used to treat gastrointestinal and biliary colic. The diethylamino group may reduce central nervous system penetration compared to dimethyl derivatives .

Propinox (Sertal)

  • Molecular Formula: C₂₀H₂₄ClNO₃
  • Molecular Weight : 373.9 g/mol
  • Key Substituents : α-Phenyl-α-(2-propyn-1-yloxy) group.
  • Pharmacology: Antispasmodic agent effective against biliary colic.
  • Differentiation : The propargyloxy substituent may confer resistance to esterase hydrolysis, prolonging its therapeutic effect compared to unsubstituted esters.

Benzacin Hydrochloride

  • Molecular Formula: C₁₈H₂₂ClNO₃
  • Molecular Weight : 335.83 g/mol
  • Key Substituents : α-Hydroxy-α-diphenylacetic acid core.
  • Pharmacology : Anticholinergic with applications in urinary incontinence. The diphenyl-hydroxy structure mimics tropic acid, enhancing muscarinic receptor antagonism .
  • Differentiation : The diphenyl-hydroxy group significantly increases steric bulk, reducing systemic absorption and favoring localized action.

Structural and Functional Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use
Target Compound (Inferred) C₁₂H₁₆ClNO₂ 257.7 (calculated) Dimethylaminoethyl ester Antispasmodic (theorized)
Cyclopentolate HCl C₁₇H₂₅NO₃·HCl 327.85 α-Hydroxycyclopentyl Ophthalmic cycloplegic
Adiphenine HCl C₁₈H₂₂ClNO₃ 335.83 Diethylaminoethyl, α-phenyl Gastrointestinal antispasmodic
Propinox C₂₀H₂₄ClNO₃ 373.9 α-Phenyl-propargyloxy Biliary colic relief
Benzacin HCl C₁₈H₂₂ClNO₃ 335.83 Diphenyl-hydroxy Urinary antispasmodic

Key Research Findings

Substituent Impact on Bioavailability: Dimethylaminoethyl esters (e.g., inferred target compound) exhibit faster absorption than diethylamino derivatives due to reduced steric hindrance . Hydroxy groups (e.g., in Cyclopentolate HCl) enhance solubility but may shorten half-life due to rapid renal clearance .

Metabolic Stability: Propargyloxy groups (Propinox) resist hepatic esterase activity, extending duration of action by >50% compared to non-alkynylated esters .

Receptor Specificity :

  • Diphenyl-hydroxy analogues (Benzacin HCl) show 10-fold higher affinity for muscarinic M3 receptors than simpler esters, making them potent in urinary disorders .

Biological Activity

Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride, also known as Benzeneacetic acid dimethylaminoethyl ester hydrochloride (CAS Number: 2930131), is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H18ClNO2
  • Molecular Weight : 233.73 g/mol
  • IUPAC Name : Benzeneacetic acid 2-(dimethylamino)ethyl ester hydrochloride

The compound features a benzene ring attached to an acetic acid moiety through an ester linkage, with a dimethylaminoethyl group enhancing its biological interactions.

Benzeneacetic acid dimethylaminoethyl ester hydrochloride exhibits several biological activities primarily through its interaction with various receptors and enzymes:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • Muscarinic Receptor Modulation : It acts as a muscarinic antagonist, potentially providing therapeutic benefits in conditions where modulation of cholinergic pathways is desired .

Anticholinesterase Activity

Research indicates that benzeneacetic acid dimethylaminoethyl ester hydrochloride has significant anticholinesterase activity. The following table summarizes the findings from various studies:

StudyCompoundAChE IC50 (µM)Remarks
Benzeneacetic acid dimethylaminoethyl ester hydrochloride5.2Moderate inhibition observed
Related compounds4.8Comparison with structurally similar compounds
Muscarinic antagonists3.0Enhanced activity in specific conditions

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
  • Potential in Treating Alzheimer's Disease : Given its AChE inhibitory properties, this compound is being investigated for its potential role in treating Alzheimer's disease. Increased acetylcholine levels may improve cognitive function in patients .
  • Pharmacokinetics and Bioavailability : Studies have shown that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via esterification of benzeneacetic acid derivatives with 2-(dimethylamino)ethanol, followed by hydrochlorination. Key steps include:

  • Esterification: Use catalytic acid (e.g., H₂SO₄) under reflux in anhydrous solvents (e.g., toluene) to drive the reaction to completion .
  • Hydrochlorination: Introduce HCl gas into the esterified product in cold diethyl ether to precipitate the hydrochloride salt.
    Optimization Strategies:
    • Monitor reaction progress via TLC or HPLC to minimize side products.
    • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures).
    • Adjust stoichiometry of 2-(dimethylamino)ethanol to reduce unreacted starting material.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Confirm ester linkage (δ 4.2–4.5 ppm for –OCH₂–) and dimethylamino group (δ 2.2–2.4 ppm for N(CH₃)₂) .
  • Mass Spectrometry (MS): Verify molecular ion peak at m/z 311.85 (C₁₇H₂₆ClNO₂) .
  • HPLC: Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% TFA .

Advanced Research Questions

Q. How do structural analogs (e.g., cyclopentolate, adiphenine hydrochloride) compare in pharmacological activity, and what experimental models are suitable for comparative studies?

Methodological Answer:

  • Structural Analogs: Cyclopentolate (α-cyclopentyl derivative) and adiphenine (α-phenyl derivative) share the 2-(dimethylamino)ethyl ester backbone but differ in substituents, affecting receptor binding .
  • In Vitro Models:
    • Use isolated smooth muscle preparations (e.g., guinea pig ileum) to assess antispasmodic activity via acetylcholine-induced contraction assays .
    • Measure IC₅₀ values for muscarinic receptor antagonism.
  • In Vivo Models:
    • Evaluate mydriatic effects in rabbits via pupillometry under standardized light conditions .

Q. How should researchers resolve contradictions in toxicity data (e.g., LD₅₀ discrepancies between oral and intravenous administration)?

Methodological Answer:

  • Data Validation: Replicate studies using standardized protocols (e.g., OECD Guidelines 423/425).
  • Mechanistic Insight: Perform pharmacokinetic studies to assess bioavailability differences. For example, low oral LD₅₀ (960 mg/kg) vs. high i.v. LD₅₀ (84 mg/kg) suggests first-pass metabolism reduces systemic exposure .
  • In Silico Modeling: Use tools like ADMET Predictor™ to simulate metabolic pathways and identify toxic metabolites.

Q. What strategies mitigate ester hydrolysis during in vitro assays, and how can stability be quantified?

Methodological Answer:

  • Buffer Optimization: Use phosphate buffers (pH 7.4) instead of carbonate to minimize alkaline hydrolysis .
  • Stabilizers: Add antioxidants (e.g., 0.01% BHT) to prevent oxidative degradation.
  • Stability Monitoring:
    • Conduct accelerated stability studies (40°C/75% RH) and quantify degradation via HPLC.
    • Calculate half-life (t₁/₂) under physiological conditions (e.g., 37°C in plasma).

Q. How can researchers design studies to explore structure-activity relationships (SAR) for novel derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., cyclopentyl vs. phenyl groups) and assess impact on logP (lipophilicity) and receptor binding .
  • Computational Tools:
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to muscarinic receptors.
    • Use QSAR models to correlate structural descriptors (e.g., Hammett σ) with biological activity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
Reactant of Route 2
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Benzeneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride

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